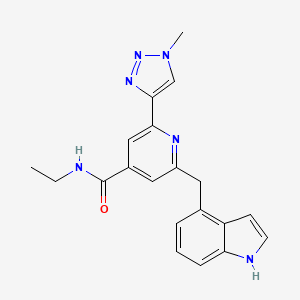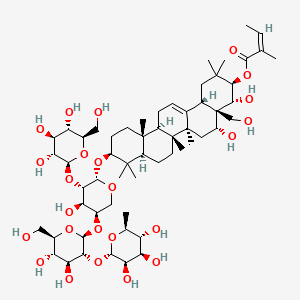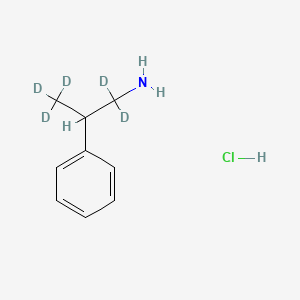
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is a deuterated analog of amphetamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) typically involves the following steps:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Friedel-Crafts Alkylation: Deuterated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce the deuterated propyl group.
Amination: The resulting deuterated intermediate is then subjected to amination to introduce the amino group.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of deuterated benzophenone or benzoic acid derivatives.
Reduction: Formation of deuterated alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
科学的研究の応用
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of amphetamines.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amphetamines.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions.
類似化合物との比較
Similar Compounds
Amphetamine: The non-deuterated analog with similar pharmacological effects.
Methamphetamine: A more potent analog with additional methyl group.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
The uniqueness of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms without altering the compound’s pharmacological properties significantly. This makes it an invaluable tool in both academic and industrial research settings.
特性
分子式 |
C9H14ClN |
|---|---|
分子量 |
176.70 g/mol |
IUPAC名 |
1,1,3,3,3-pentadeuterio-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2; |
InChIキー |
HBVYOCJBEXSCQE-DQJQBOKPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])N.Cl |
正規SMILES |
CC(CN)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


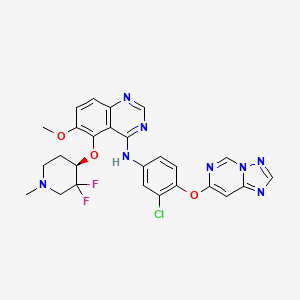
![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
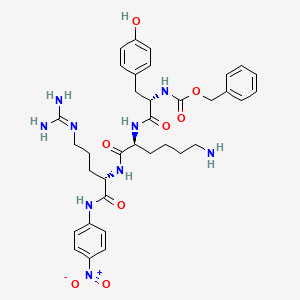
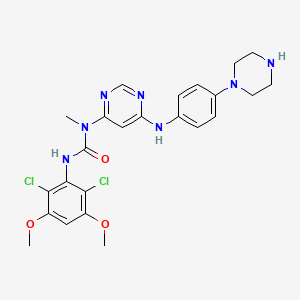
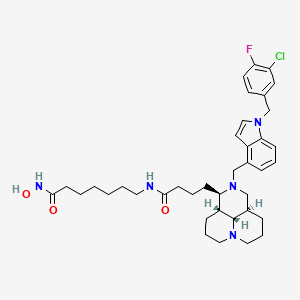


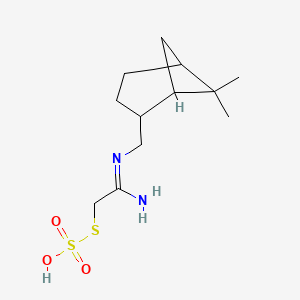

![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
